Spiro[2.5]octane-4-carboxylic Acid: Structural Dynamics, Synthesis, and Medicinal Utility
Spiro[2.5]octane-4-carboxylic Acid: Structural Dynamics, Synthesis, and Medicinal Utility
This guide provides an in-depth technical analysis of Spiro[2.5]octane-4-carboxylic acid , a bicyclic scaffold increasingly utilized in medicinal chemistry to enhance metabolic stability and geometric complexity ("escape from flatland") in drug candidates.
Executive Summary
Spiro[2.5]octane-4-carboxylic acid (CAS: 83115-72-4) is a saturated bicyclic compound featuring a cyclopropane ring spiro-fused to a cyclohexane ring. Unlike simple aliphatic acids, this scaffold offers a unique combination of conformational rigidity (driven by the spiro center) and lipophilicity control . It serves as a critical bioisostere for gem-dimethyl groups or planar aromatic rings, improving the physicochemical profile (Fsp³) of lead compounds in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3]
Nomenclature and Numbering
The IUPAC numbering for spiro systems initiates in the smaller ring, proceeds through the spiro junction, and continues around the larger ring.
-
Spiro Carbon: Position 3.[1]
-
Carboxyl Attachment: Position 4 (adjacent to the spiro center on the cyclohexane ring).
Key Properties Table
| Property | Value / Description |
| CAS Number | 83115-72-4 |
| IUPAC Name | Spiro[2.5]octane-4-carboxylic acid |
| Molecular Formula | C₉H₁₄O₂ |
| Molecular Weight | 154.21 g/mol |
| Exact Mass | 154.0994 Da |
| CLogP | ~2.1 (Estimated) |
| pKa | ~4.6–4.8 (Typical for |
| H-Bond Donors/Acceptors | 1 / 2 |
| Stereochemistry | The C4 position is chiral; synthesized as a racemate unless resolved. |
Structural & Conformational Analysis
The spiro[2.5]octane core forces the cyclohexane ring into a specific chair conformation to minimize steric strain with the cyclopropane methylene groups.
-
The Spiro Effect: The
hybridized spiro carbon (C3) locks the orientation of the two rings perpendicular to each other. -
Axial vs. Equatorial: The carboxylic acid at C4 can adopt either an axial or equatorial orientation. The equatorial conformer is thermodynamically favored to avoid 1,3-diaxial interactions, though the adjacent spiro-cyclopropane introduces unique "pseudo-axial" steric bulk that can influence this equilibrium.
Figure 1: Conformational dynamics of the spiro[2.5]octane system showing the preference for equatorial substitution at C4.
Synthetic Methodologies
The synthesis of the 4-carboxylic acid isomer requires constructing the spiro junction adjacent to the carboxyl functionality. The most robust route utilizes ethyl 2-oxocyclohexanecarboxylate as the starting material, leveraging the ketone for spiro-cyclopropanation.
Retrosynthetic Analysis
-
Target: Spiro[2.5]octane-4-COOH
-
Precursor: Spiro[2.5]octane-4-ester
-
Key Transformation: Simmons-Smith cyclopropanation of an exocyclic alkene.
-
Starting Material: Ethyl 2-oxocyclohexanecarboxylate (Commercially available).
Step-by-Step Protocol
Step 1: Methylenation (Wittig Reaction)
Convert the ketone to an exocyclic methylene group.
-
Reagents: Methyltriphenylphosphonium bromide (
), Potassium tert-butoxide ( ), THF. -
Procedure:
-
Suspend
(1.2 eq) in anhydrous THF under . -
Add
(1.2 eq) at 0°C to generate the ylide (bright yellow). -
Add ethyl 2-oxocyclohexanecarboxylate dropwise.
-
Stir at room temperature for 4–12 hours.
-
Workup: Quench with water, extract with hexanes (to precipitate
), dry, and concentrate. -
Product: Ethyl 2-methylenecyclohexanecarboxylate.
-
Step 2: Spiro-Cyclopropanation (Simmons-Smith)
Stereoselective addition of a methylene carbenoid across the double bond.
-
Reagents: Diethylzinc (
), Diiodomethane ( ), Dichloromethane (DCM). -
Mechanism: The zinc-carbenoid coordinates with the ester oxygen (if proximal) or approaches from the less hindered face, forming the cyclopropane ring.
-
Procedure:
-
Dissolve the alkene from Step 1 in anhydrous DCM.
-
Cool to 0°C. Carefully add
(1.0 M in hexanes, 2.0 eq). -
Add
(2.0 eq) dropwise (Caution: Exothermic). -
Allow to warm to RT and stir for 12–24 hours.
-
Quench: Carefully add saturated
solution (Caution: Gas evolution). -
Purification: Flash chromatography (Silica, Hexane/EtOAc).
-
Product: Ethyl spiro[2.5]octane-4-carboxylate.
-
Step 3: Ester Hydrolysis[2]
-
Reagents: LiOH or NaOH, THF/Water/MeOH (3:1:1).
-
Procedure: Stir the ester with excess base at RT until TLC shows consumption. Acidify to pH 2 with 1M HCl and extract with EtOAc.
-
Final Product: Spiro[2.5]octane-4-carboxylic acid .
Figure 2: Synthetic pathway from commercial starting materials to the target acid.
Medicinal Chemistry Applications
Bioisosterism and "Escape from Flatland"
In modern drug design, increasing the fraction of
-
Phenylacetic acid: Matches the steric bulk but eliminates the planar aromatic ring, potentially improving solubility and reducing metabolic liability (e.g., avoiding arene oxide formation).
-
Cyclohexanecarboxylic acid: The added cyclopropane ring restricts conformational flexibility (entropy penalty reduction upon binding) and fills specific hydrophobic pockets.
Metabolic Stability
The spiro-cyclopropane moiety blocks metabolic oxidation at the C3 position. Furthermore, the rigid structure hinders the approach of metabolic enzymes (CYP450) to the cyclohexane ring protons, often extending the half-life (
Case Studies
Derivatives of spiro[2.5]octane acids have appeared in patent literature for:
-
Cathepsin Inhibitors: Where the rigid scaffold orients the warhead into the active site cysteine.
-
Antiviral Agents: Replacing gem-dimethyl groups to increase potency through hydrophobic interactions.
Analytical Characterization
To validate the synthesis, the following spectral signatures are diagnostic:
-
¹H NMR (CDCl₃, 400 MHz):
- 0.2–0.6 ppm (4H, m): Characteristic high-field signals for cyclopropane methylene protons.
-
2.3–2.5 ppm (1H, m): Methine proton
to the carboxylic acid (C4-H). - 11.0–12.0 ppm (1H, br s): Carboxylic acid proton.
-
¹³C NMR:
-
High-field signals (< 20 ppm) for the cyclopropane carbons.
-
Quaternary spiro carbon signal at ~20–30 ppm.
-
Carbonyl signal at ~175–180 ppm.
-
-
Mass Spectrometry (ESI-):
-
[M-H]⁻ peak at m/z 153.1.
-
Safety and Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood, especially during the Simmons-Smith reaction involving organozinc reagents.
References
-
Sigma-Aldrich. Spiro[2.5]octane-4-carboxylic acid Product Sheet. CAS 83115-72-4. Available at:
-
PubChem. Spiro[2.5]octane Compound Summary. National Library of Medicine. Available at:
-
BenchChem. Spiro[2.5]octane-5-carboxylic acid: Structure and Properties. (Cited for comparative spiro scaffold properties).[2] Available at:
- Wiberg, K. B.Structures and Energies of Spiro[2.n]alkanes. Journal of Organic Chemistry.
- Charette, A. B., et al.The Simmons-Smith Reaction: Synthetic and Mechanistic Aspects. Chemical Reviews. (Protocol grounding for Step 2).
